

# spectroscopic data (NMR, IR, MS) of 4-(Piperidin-3-yl)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-(Piperidin-3-yl)benzoic acid**

Cat. No.: **B1437872**

[Get Quote](#)

## An In-Depth Technical Guide to the Spectroscopic Characterization of **4-(Piperidin-3-yl)benzoic acid**

This guide provides a detailed analysis of the spectroscopic data for **4-(Piperidin-3-yl)benzoic acid**, a molecule of significant interest in medicinal chemistry and drug development. The presence of a substituted piperidine ring linked to a benzoic acid moiety creates a scaffold with potential for diverse biological activities.<sup>[1]</sup> Accurate structural confirmation and purity assessment are paramount, making a thorough understanding of its spectroscopic signature essential for researchers and developers. This document synthesizes fundamental principles with practical, field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Overview

**4-(Piperidin-3-yl)benzoic acid** possesses a chiral center at the C3 position of the piperidine ring and combines the structural features of a secondary amine, a carboxylic acid, and a para-substituted benzene ring. Each of these functional groups provides a distinct and measurable signature in various spectroscopic analyses.

Below is the chemical structure with standardized numbering for NMR assignment correlation.

Caption: Molecular structure of **4-(Piperidin-3-yl)benzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-(Piperidin-3-yl)benzoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The exact chemical shifts can vary slightly based on the solvent and whether the molecule exists as a free base or a salt (e.g., hydrochloride).[2]

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{DMSO-d}_6$ , 400 MHz)

| Proton Assignment       | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Coupling Constant (J, Hz) | Integration |
|-------------------------|--------------------------------------------|---------------|---------------------------|-------------|
| COOH                    | $\sim 12.9$                                | Broad singlet | -                         | 1H          |
| H2', H6' (Aromatic)     | $\sim 7.9$                                 | Doublet       | $\sim 8.0$                | 2H          |
| H3', H5' (Aromatic)     | $\sim 7.5$                                 | Doublet       | $\sim 8.0$                | 2H          |
| NH (Piperidine)         | $\sim 3.4$                                 | Broad singlet | -                         | 1H          |
| H2ax, H6ax (Piperidine) | $\sim 3.1$                                 | Multiplet     | -                         | 2H          |
| H3 (Piperidine)         | $\sim 3.0$                                 | Multiplet     | -                         | 1H          |
| H2eq, H6eq (Piperidine) | $\sim 2.7$                                 | Multiplet     | -                         | 2H          |
| H4ax, H5ax (Piperidine) | $\sim 1.8$                                 | Multiplet     | -                         | 2H          |

| H4eq, H5eq (Piperidine) |  $\sim 1.6$  | Multiplet | - | 2H |

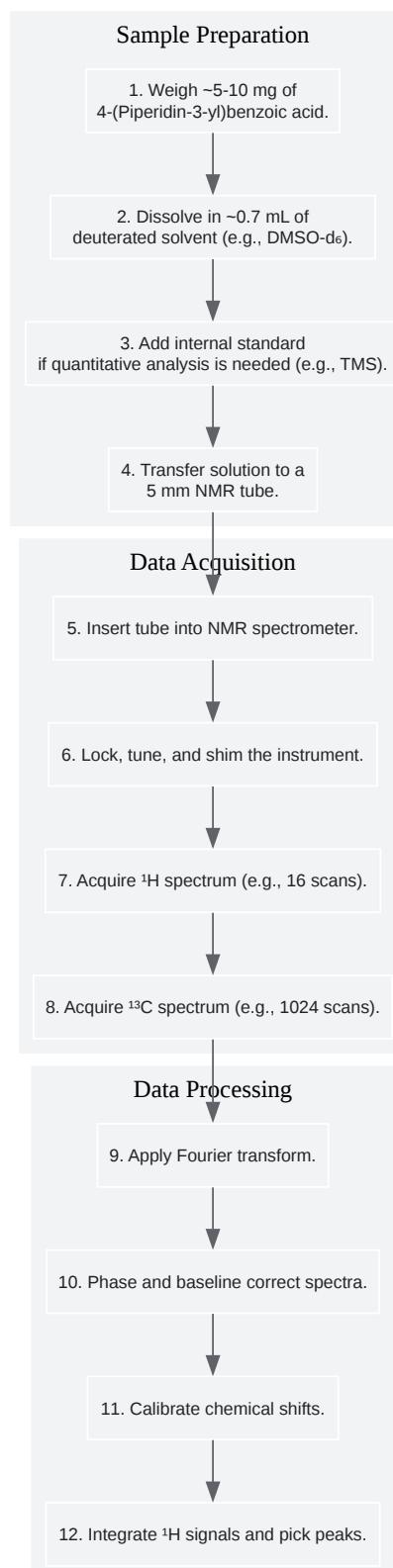
Causality Behind Assignments:

- **Aromatic Protons:** The protons on the benzoic acid ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The H<sub>2'</sub>/H<sub>6'</sub> protons are ortho to the electron-withdrawing carboxylic acid group and are thus deshielded, appearing further downfield.[3]
- **Piperidine Protons:** The aliphatic protons of the piperidine ring present a complex series of overlapping multiplets between ~1.6 and ~3.1 ppm.[4][5] Protons on carbons adjacent to the nitrogen (C<sub>2</sub>, C<sub>6</sub>) are deshielded and appear at a lower field.[5] The methine proton at C<sub>3</sub>, being attached to the benzene ring, is also shifted downfield. The distinction between axial and equatorial protons leads to complex splitting patterns, which can often be resolved at higher field strengths.[6][7]
- **Labile Protons:** The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield, typically above 12 ppm. The N-H proton of the piperidine ring also gives a broad signal, the position of which is highly dependent on concentration and temperature.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the carbon skeleton, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>, 100 MHz)


| Carbon Assignment   | Predicted Chemical Shift ( $\delta$ , ppm) |
|---------------------|--------------------------------------------|
| C7' (C=O)           | -167                                       |
| C1' (Aromatic)      | ~148                                       |
| C4' (Aromatic)      | ~130                                       |
| C2', C6' (Aromatic) | ~129                                       |
| C3', C5' (Aromatic) | ~128                                       |
| C2, C6 (Piperidine) | ~45-50                                     |
| C4, C5 (Piperidine) | ~25-30                                     |

| C3 (Piperidine) | ~40 |

Causality Behind Assignments:

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon (C7') is characteristically found in the 165-175 ppm region.[3][8]
- **Aromatic Carbons:** Four signals are expected for the six aromatic carbons due to symmetry. The ipso-carbons (C1' and C4'), which are directly attached to substituents, have distinct chemical shifts from the protonated carbons.
- **Aliphatic Carbons:** The carbons of the piperidine ring appear in the upfield region. The carbons adjacent to the nitrogen (C2, C6) are typically in the 45-55 ppm range, while the other carbons (C3, C4, C5) are found further upfield.[9]

## Experimental Protocol: NMR Spectroscopy



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is a superposition of the characteristic absorptions for a carboxylic acid, a secondary amine, and an aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type           | Functional Group                |
|--------------------------------|--------------------------|---------------------------------|
| 3300 - 3500                    | N-H Stretch              | Secondary Amine<br>(Piperidine) |
| 2500 - 3300                    | O-H Stretch (very broad) | Carboxylic Acid                 |
| 3000 - 3100                    | C-H Stretch (aromatic)   | Benzene Ring                    |
| 2850 - 2950                    | C-H Stretch (aliphatic)  | Piperidine Ring                 |
| ~1700                          | C=O Stretch              | Carboxylic Acid[10][11][12][13] |
| 1450 - 1600                    | C=C Stretch (in-ring)    | Benzene Ring[11]                |
| 1210 - 1320                    | C-O Stretch              | Carboxylic Acid[13]             |

| 900 - 960 | O-H Bend (out-of-plane, broad) | Carboxylic Acid Dimer[13] |

Trustworthiness of the Protocol: The presence of the extremely broad O-H stretch from 2500-3300 cm<sup>-1</sup>, partially overlapping the C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[10][13][14] The sharp and intense carbonyl (C=O) peak around 1700 cm<sup>-1</sup> is another definitive marker.[14][15] The combination of these signals with the N-H stretch and aromatic C=C stretches provides a self-validating spectral fingerprint for the molecule.

## Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16][17]

- Pellet Formation: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Label the significant peaks and correlate them to the functional groups of the molecule.

## Mass Spectrometry (MS)

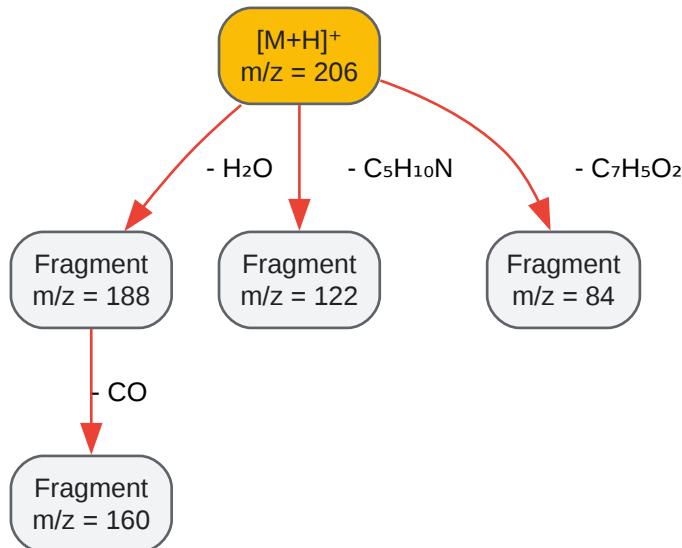
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI) is common for this type of compound.[18][19]

Expected Molecular Ion:

- Molecular Formula: C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub>
- Molecular Weight: 205.25 g/mol
- In ESI positive mode, the expected ion is the protonated molecule [M+H]<sup>+</sup> at m/z = 206.26.

## Fragmentation Analysis

Tandem MS (MS/MS) of the precursor ion at m/z 206 would reveal characteristic fragmentation patterns. The protonated nitrogen of the piperidine ring often initiates fragmentation.[18]


Table 4: Predicted Key Fragments in ESI-MS/MS

| m/z (Predicted) | Lost Fragment                    | Fragment Structure/Description                                                  |
|-----------------|----------------------------------|---------------------------------------------------------------------------------|
| 188             | H <sub>2</sub> O                 | Loss of water from the carboxylic acid group.                                   |
| 160             | H <sub>2</sub> O + CO            | Subsequent loss of carbon monoxide.                                             |
| 122             | C <sub>5</sub> H <sub>10</sub> N | Cleavage of the C3-C1' bond, retaining the benzoic acid moiety with a hydrogen. |

| 84 | C<sub>7</sub>H<sub>5</sub>O<sub>2</sub> | Cleavage of the C3-C1' bond, retaining the piperidine ring fragment (M-121). |

Expertise in Interpretation: The fragmentation of piperidine derivatives is well-documented.[20][21] A primary fragmentation pathway involves  $\alpha$ -cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[18][22] Another common pathway is the cleavage of the bond connecting the substituent to the ring, in this case, the C3-C1' bond, leading to fragments representing the piperidine and the benzoic acid portions of the molecule. These predictable pathways provide a robust method for confirming the connectivity of the molecular structure.

## MS Fragmentation Workflow and Key Pathways



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ijnrd.org](http://ijnrd.org) [ijnrd.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [rsc.org](http://rsc.org) [rsc.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [eprints.whiterose.ac.uk](http://eprints.whiterose.ac.uk) [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic acid(65-85-0) IR Spectrum [m.chemicalbook.com]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. [files01.core.ac.uk](http://files01.core.ac.uk) [files01.core.ac.uk]
- 13. [spectroscopyonline.com](http://spectroscopyonline.com) [spectroscopyonline.com]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. Benzoic acid [webbook.nist.gov]
- 16. [chemrj.org](http://chemrj.org) [chemrj.org]

- 17. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 18. [benchchem.com](#) [benchchem.com]
- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [researchgate.net](#) [researchgate.net]
- 21. [scielo.br](#) [scielo.br]
- 22. [chemistry.miamioh.edu](#) [chemistry.miamioh.edu]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 4-(Piperidin-3-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437872#spectroscopic-data-nmr-ir-ms-of-4-piperidin-3-yl-benzoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)